Cas no 2228348-92-1 (3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol)

3-(Aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol is a versatile cyclobutane derivative featuring both an aminomethyl and a hydroxyl functional group, along with a substituted phenyl ring. The presence of bromo and fluoro substituents enhances its utility as a building block in pharmaceutical and agrochemical synthesis, offering opportunities for further functionalization. The cyclobutane core contributes to conformational rigidity, which can be advantageous in drug design for improving target binding affinity. The compound’s polar functional groups (hydroxyl and aminomethyl) improve solubility, facilitating its use in aqueous reaction conditions. Its structural complexity makes it valuable for exploring structure-activity relationships in medicinal chemistry.
3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol structure
2228348-92-1 structure
Product Name:3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol
CAS No:2228348-92-1
MF:C11H13BrFNO
MW:274.129425764084
CID:5922191
PubChem ID:165666216
Update Time:2025-06-08

3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol
    • 2228348-92-1
    • EN300-1909488
    • Inchi: 1S/C11H13BrFNO/c12-7-1-2-10(13)9(3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2
    • InChI Key: ARGUZUCLQOXHHB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)C1(CN)CC(C1)O)F

Computed Properties

  • Exact Mass: 273.01645g/mol
  • Monoisotopic Mass: 273.01645g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.2Ų

3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol Pricemore >>

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Additional information on 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol

Introduction to 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol (CAS No. 2228348-92-1)

3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol (CAS No. 2228348-92-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a cyclobutane core substituted with an amino methyl group and a bromo-fluorinated phenyl ring, exhibits unique structural and chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol incorporates both functional groups that are widely recognized for their biological activity. The presence of the amino methyl group (-NHCH₂-) introduces a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, enhancing the compound's solubility and bioavailability. On the other hand, the bromo-fluorinated phenyl ring (-C₆H₃BrF-) provides a hydrophobic anchor while the electron-withdrawing nature of fluorine atoms can modulate the electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in cyclobutane derivatives due to their potential as scaffolds for developing novel therapeutic agents. The rigid cyclic structure of cyclobutane can stabilize bioactive conformations, making it an attractive motif for designing small molecules with specific biological activities. Additionally, the incorporation of halogen atoms such as bromine and fluorine into aromatic rings is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Current research in the field of pharmaceutical chemistry has highlighted the importance of 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol as a versatile building block for drug design. Studies have demonstrated its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. For instance, preliminary computational studies suggest that this compound may interact with enzymes involved in metabolic disorders, offering a potential therapeutic intervention.

The synthesis of 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the cyclobutane ring, followed by functional group transformations to introduce the amino methyl and bromo-fluorinated phenyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications on the aromatic ring.

The pharmacological profile of 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol is under active investigation in several research laboratories. Preliminary in vitro studies have shown promising results in terms of inhibitory activity against certain target enzymes and receptors. These findings have prompted further exploration into its potential applications in treating various diseases, including inflammatory disorders and neurological conditions. The compound's ability to engage with multiple biological targets makes it an attractive candidate for developing polypharmacological approaches.

One of the most compelling aspects of 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol is its structural flexibility, which allows for derivatization into a wide range of analogs with tailored biological activities. By modifying either the amino methyl group or the bromo-fluorinated phenyl ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is crucial for achieving desired therapeutic outcomes.

The use of computational methods has played a significant role in understanding the interactions between 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol and its biological targets. Molecular docking simulations have been employed to predict binding affinities and identify key interaction residues on target proteins. These computational studies have provided valuable insights into the compound's mechanism of action and have guided experimental efforts toward optimizing its efficacy.

In conclusion, 3-(aminomethyl)-3-(5-bromo-2-fluorophenyl)cyclobutan-1-ol (CAS No. 2228348-92-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it a compelling candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs across various therapeutic areas.

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